perchloric acid;1H-1,2,4-triazole
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Overview
Description
Perchloric acid;1H-1,2,4-triazole is a compound that combines perchloric acid, a strong acid, with 1H-1,2,4-triazole, a five-membered nitrogen-containing heterocycle. The 1H-1,2,4-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable component in many scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,2,4-triazole can be synthesized through several methods, including:
Cycloaddition reactions: These involve the reaction of nitrile precursors with reactive cumulenes.
Microwave irradiation: This method is used to synthesize various 1,5-dialkyl-1H-1,2,4-triazole derivatives.
Acylation and cyclization: Thiosemicarbazide is acylated with formic acid, followed by cyclization to form 1,2,4-triazole-3(5)-thiol, which is then oxidized to 1,2,4-triazole.
Industrial Production Methods
Industrial production of 1H-1,2,4-triazole often involves large-scale cycloaddition reactions and microwave irradiation techniques due to their efficiency and scalability .
Chemical Reactions Analysis
1H-1,2,4-triazole undergoes various chemical reactions, including:
Electrophilic substitution: Protonation at position 4 in concentrated hydrochloric acid to form triazolium chloride.
Oxidation: Oxidation of 1,2,4-triazole-3(5)-thiol to 1,2,4-triazole.
N-amination, C-amination, N-alkylation, and N-hydroxylation: These reactions enhance the biological capacities of triazole derivatives.
Common reagents and conditions used in these reactions include concentrated hydrochloric acid, formic acid, and various oxidizing agents . Major products formed from these reactions include triazolium chloride and oxidized triazole derivatives .
Scientific Research Applications
1H-1,2,4-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole involves the formation of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For example, antifungal triazoles inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes, by blocking 14-α-demethylation .
Comparison with Similar Compounds
1H-1,2,4-triazole is compared with other similar compounds, such as:
1,2,3-triazole: Another isomer of triazole with different nitrogen atom positions.
Imidazole: A five-membered ring with two nitrogen atoms, used in various biological and industrial applications.
1H-1,2,4-triazole is unique due to its stability, versatility in chemical reactions, and broad-spectrum biological activities .
Properties
CAS No. |
62085-08-9 |
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Molecular Formula |
C4H7ClN6O4 |
Molecular Weight |
238.59 g/mol |
IUPAC Name |
perchloric acid;1H-1,2,4-triazole |
InChI |
InChI=1S/2C2H3N3.ClHO4/c2*1-3-2-5-4-1;2-1(3,4)5/h2*1-2H,(H,3,4,5);(H,2,3,4,5) |
InChI Key |
HLVZGROLSBKETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NN1.C1=NC=NN1.OCl(=O)(=O)=O |
Origin of Product |
United States |
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